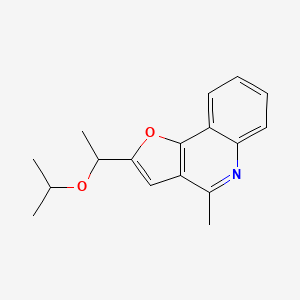
4-Methyl-2-(1-(1-methylethoxy)ethyl)furo(3,2-c)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-2-(1-(1-methylethoxy)ethyl)furo(3,2-c)quinoline is a compound belonging to the class of furoquinolines. These compounds are known for their diverse biological activities and potential applications in various fields such as medicine, chemistry, and industry. The unique structure of furoquinolines, which includes a fused furan and quinoline ring, contributes to their wide range of biological activities.
准备方法
The synthesis of 4-Methyl-2-(1-(1-methylethoxy)ethyl)furo(3,2-c)quinoline can be achieved through several synthetic routes. One common method involves the acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols. This reaction proceeds via a Friedel–Crafts-type alkylation followed by a 5-exo-dig ring closure sequence to afford furoquinolines in moderate-to-high yields . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
化学反应分析
4-Methyl-2-(1-(1-methylethoxy)ethyl)furo(3,2-c)quinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional functional groups, while reduction may lead to the formation of dihydroquinoline derivatives .
科学研究应用
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its antimicrobial, insecticidal, antiarrhythmic, antimalarial, antiplatelet aggregation, and sedative properties . In medicine, furoquinoline derivatives have shown potential as anticancer agents, inhibitors of calcium signaling, and blockers of voltage-gated potassium channels .
作用机制
The mechanism of action of 4-Methyl-2-(1-(1-methylethoxy)ethyl)furo(3,2-c)quinoline involves its interaction with various molecular targets and pathways. For instance, it may inhibit calcium signaling by blocking specific calcium channels, leading to reduced cellular calcium levels and subsequent biological effects. Additionally, it may interact with voltage-gated potassium channels, inhibiting their activity and affecting cellular excitability .
相似化合物的比较
4-Methyl-2-(1-(1-methylethoxy)ethyl)furo(3,2-c)quinoline can be compared with other similar compounds such as pyranoquinolones and other furoquinoline derivatives. While all these compounds share a fused ring structure, their biological activities and applications may vary. For example, pyranoquinolones are known for their anticancer and antibacterial properties, while other furoquinoline derivatives may exhibit different pharmacological activities
属性
CAS 编号 |
88654-59-5 |
|---|---|
分子式 |
C17H19NO2 |
分子量 |
269.34 g/mol |
IUPAC 名称 |
4-methyl-2-(1-propan-2-yloxyethyl)furo[3,2-c]quinoline |
InChI |
InChI=1S/C17H19NO2/c1-10(2)19-12(4)16-9-14-11(3)18-15-8-6-5-7-13(15)17(14)20-16/h5-10,12H,1-4H3 |
InChI 键 |
NPHVFPGDGXGXFF-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=CC=CC=C2C3=C1C=C(O3)C(C)OC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















